molecular formula C22H15N3O5 B5570554 3-nitro-N-[(E)-(3-phenyl-1,4-benzodioxin-2-yl)methylideneamino]benzamide

3-nitro-N-[(E)-(3-phenyl-1,4-benzodioxin-2-yl)methylideneamino]benzamide

Cat. No.: B5570554
M. Wt: 401.4 g/mol
InChI Key: ROEQCSUHMAAOLB-OEAKJJBVSA-N
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Description

3-nitro-N-[(E)-(3-phenyl-1,4-benzodioxin-2-yl)methylideneamino]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitro group, a benzodioxin ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[(E)-(3-phenyl-1,4-benzodioxin-2-yl)methylideneamino]benzamide typically involves a multi-step process:

    Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 1,4-benzodioxin ring, which can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting aniline derivatives with benzoyl chloride in the presence of a base such as pyridine.

    Condensation Reaction: The final step involves the condensation of the benzodioxin derivative with the benzamide derivative in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[(E)-(3-phenyl-1,4-benzodioxin-2-yl)methylideneamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-nitro-N-[(E)-(3-phenyl-1,4-benzodioxin-2-yl)methylideneamino]benzamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

3-nitro-N-[(E)-(3-phenyl-1,4-benzodioxin-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O5/c26-22(16-9-6-10-17(13-16)25(27)28)24-23-14-20-21(15-7-2-1-3-8-15)30-19-12-5-4-11-18(19)29-20/h1-14H,(H,24,26)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEQCSUHMAAOLB-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3O2)C=NNC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3O2)/C=N/NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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